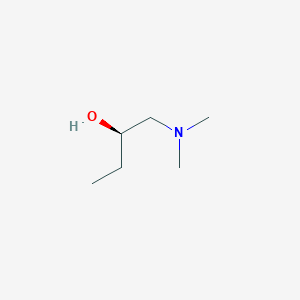
(R)-1-(Dimethylamino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Dimethylamino)butan-2-ol is a chiral compound with a molecular formula of C6H15NO. It is an important intermediate in organic synthesis and is used in various chemical reactions due to its unique structure, which includes both an amino group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Dimethylamino)butan-2-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of ®-1-(Dimethylamino)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Dimethylamino)butan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(Dimethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of ®-1-(Dimethylamino)butan-2-one.
Reduction: Formation of ®-1-(Dimethylamino)butane.
Substitution: Formation of ®-1-(Dimethylamino)butan-2-chloride or ®-1-(Dimethylamino)butan-2-bromide.
Scientific Research Applications
®-1-(Dimethylamino)butan-2-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biology: In the study of enzyme-catalyzed reactions and as a chiral building block for the synthesis of biologically active molecules.
Medicine: Potential use in the development of new drugs due to its unique structure and reactivity.
Industry: Used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-1-(Dimethylamino)butan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in nucleophilic substitution reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(Dimethylamino)butan-2-ol
- ®-1-(Methylamino)butan-2-ol
- ®-1-(Dimethylamino)pentan-2-ol
Uniqueness
®-1-(Dimethylamino)butan-2-ol is unique due to its specific chiral configuration and the presence of both an amino and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2R)-1-(dimethylamino)butan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-4-6(8)5-7(2)3/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
ZABFSYBSTIHNAE-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](CN(C)C)O |
Canonical SMILES |
CCC(CN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11752749.png)
![3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11752750.png)
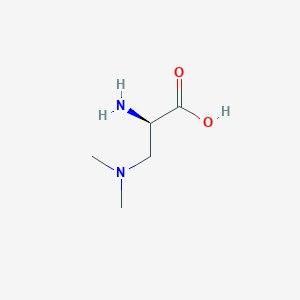
![7-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11752757.png)
![5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid](/img/structure/B11752764.png)
![[2,4'-Bipyridine]-3,3'-diol](/img/structure/B11752766.png)
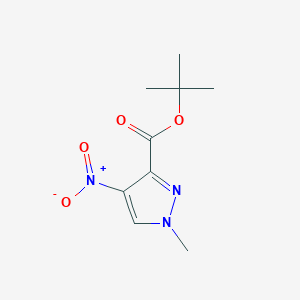
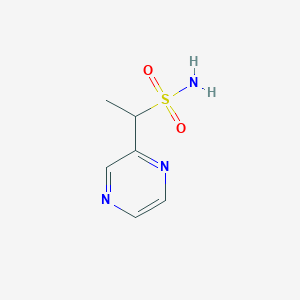
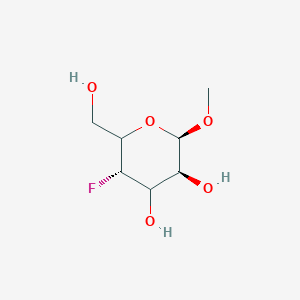
![[(1-propyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11752800.png)
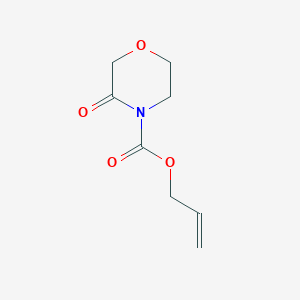
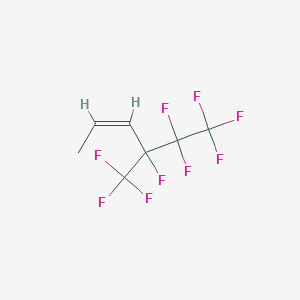
![tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate](/img/structure/B11752811.png)
![tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B11752817.png)
